

CAS number and nomenclature for Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl (2-hydroxyphenyl)acetate*

Cat. No.: *B019955*

[Get Quote](#)

An In-Depth Technical Guide to Ethyl (2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl (2-hydroxyphenyl)acetate**, a valuable chemical intermediate. The document details its chemical identity, including its CAS number and various nomenclatures. A thorough experimental protocol for its synthesis via Fischer esterification is provided, alongside a detailed High-Performance Liquid Chromatography (HPLC) method for its analysis and quantification. Furthermore, this guide explores the potential biological activity of this compound, drawing parallels with its isomers and discussing its relevance in the context of drug discovery and development, particularly as a potential monoamine oxidase (MAO) inhibitor.

Chemical Identity and Nomenclature

Ethyl (2-hydroxyphenyl)acetate is an organic compound with the chemical formula $C_{10}H_{12}O_3$. It is the ethyl ester of (2-hydroxyphenyl)acetic acid.

Table 1: Nomenclature and Chemical Identifiers

Identifier	Value
CAS Number	41873-65-8 [1]
IUPAC Name	ethyl 2-(2-hydroxyphenyl)acetate
Synonyms	Benzeneacetic acid, 2-hydroxy-, ethyl ester [2] ; 2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester [3]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [3]
Molecular Weight	180.20 g/mol [3]
InChI Key	XTRBBJJVAIWTPL-UHFFFAOYSA-N
Canonical SMILES	CCOC(=O)CC1=CC=CC=C1O

Synthesis of Ethyl (2-hydroxyphenyl)acetate

The synthesis of **Ethyl (2-hydroxyphenyl)acetate** is most commonly achieved through the Fischer esterification of (2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of **Ethyl (2-hydroxyphenyl)acetate**.

Materials:

- (2-Hydroxyphenyl)acetic acid
- Anhydrous ethanol (200 proof)
- Concentrated sulfuric acid (H₂SO₄)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution

- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve (2-hydroxyphenyl)acetic acid in an excess of anhydrous ethanol (e.g., a 5 to 10-fold molar excess).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess ethanol using a rotary evaporator.
- **Extraction:** To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake, venting frequently. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.

- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Ethyl (2-hydroxyphenyl)acetate**.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Table 2: Reagent Quantities (Example for a 10g Scale Synthesis)

Reagent	Molar Mass (g/mol)	Quantity	Moles
(2-Hydroxyphenyl)acetic acid	152.15	10.0 g	0.066
Anhydrous Ethanol	46.07	76 mL (approx. 60g)	1.3
Concentrated H ₂ SO ₄	98.08	1-2 mL	-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A robust and reliable HPLC method is crucial for the analysis of **Ethyl (2-hydroxyphenyl)acetate**, for instance, in reaction monitoring or for quantification in biological matrices. A reverse-phase HPLC method is commonly employed.[\[7\]](#)

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the development and validation of an HPLC method for **Ethyl (2-hydroxyphenyl)acetate**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions:

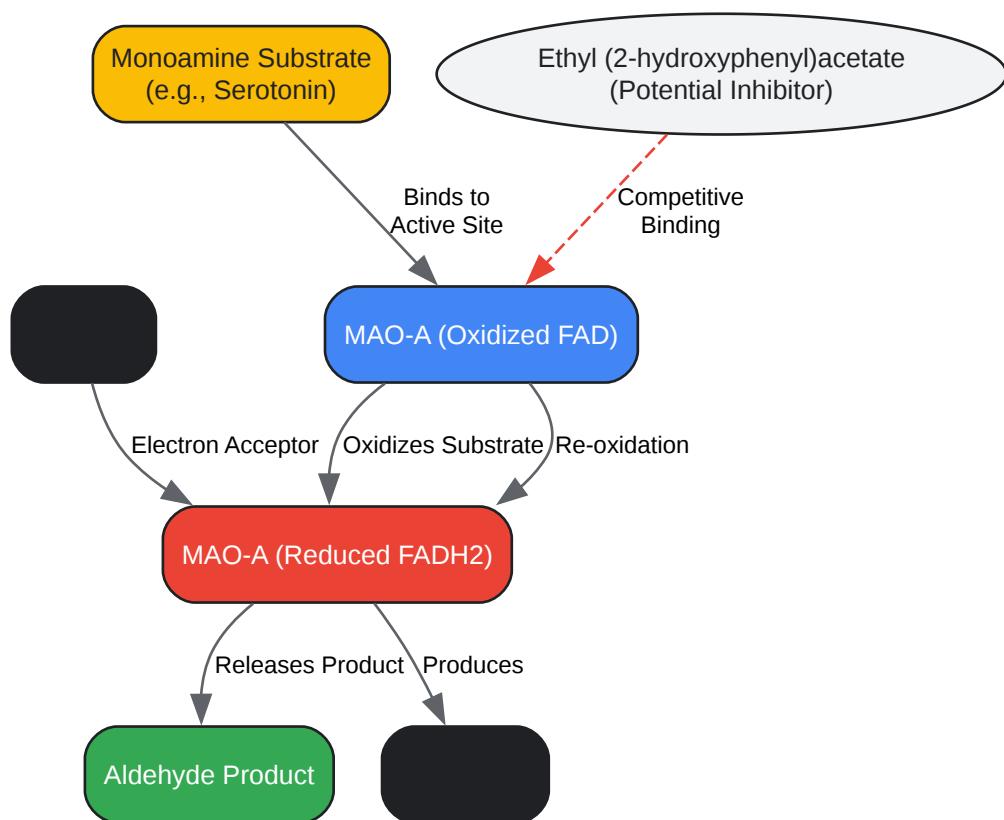
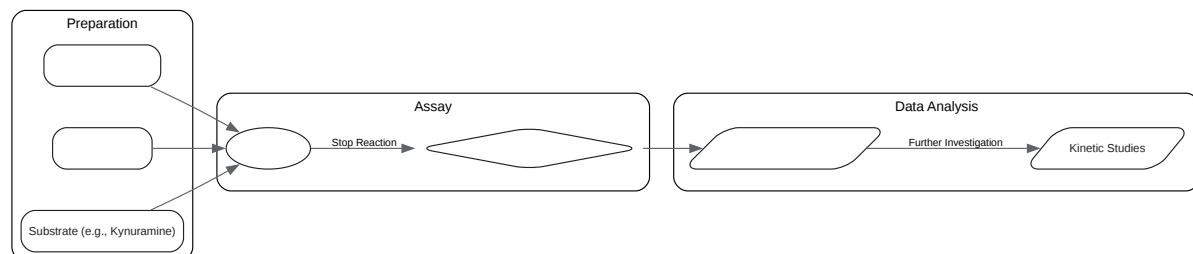
- Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase.[2][7] The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).

Sample Preparation:

- For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in the mobile phase.
- For Quantification in Plasma: A liquid-liquid extraction or solid-phase extraction protocol would be necessary to remove proteins and other interfering substances. A typical procedure involves protein precipitation followed by extraction with a suitable organic solvent like ethyl acetate.

Table 3: HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Temperature	30 °C
Detection	UV at 275 nm



Potential Biological Activity and Applications in Drug Development

While specific biological data for **Ethyl (2-hydroxyphenyl)acetate** is limited in publicly available literature, its structural isomer, Ethyl (4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).^[8] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for the development of antidepressants and drugs for other neurological disorders.

The IC₅₀ value for the inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate has been reported to be 120 μ M.^[8] Given the structural similarity, it is plausible that **Ethyl (2-hydroxyphenyl)acetate** may also exhibit inhibitory activity against MAO-A. This hypothesis warrants further investigation through in vitro enzyme inhibition assays.

Experimental Workflow for MAO-A Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like **Ethyl (2-hydroxyphenyl)acetate** against MAO-A.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 41873-65-8|Ethyl 2-(2-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 2. Ethyl (2-hydroxyphenyl)acetate | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of Ethyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [CAS number and nomenclature for Ethyl (2-hydroxyphenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019955#cas-number-and-nomenclature-for-ethyl-2-hydroxyphenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com